2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Tautomerism Molecular recognition Synthetic reproducibility

2‑Cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid (CAS 1368444‑27‑2) is a heterocyclic building block belonging to the pyrimidine‑4‑carboxylic acid family, characterised by a cyclopentyl group at the 2‑position and a 6‑oxo (lactam) functionality. The compound is formally the keto‑tautomer of 2‑cyclopentyl‑6‑hydroxypyrimidine‑4‑carboxylic acid.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 1368444-27-2
Cat. No. B15068912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS1368444-27-2
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=CC(=O)N2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-8-5-7(10(14)15)11-9(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)
InChIKeyABNJQFRZEQANQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 1368444-27-2): Core Structural and Tautomeric Identity


2‑Cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid (CAS 1368444‑27‑2) is a heterocyclic building block belonging to the pyrimidine‑4‑carboxylic acid family, characterised by a cyclopentyl group at the 2‑position and a 6‑oxo (lactam) functionality . The compound is formally the keto‑tautomer of 2‑cyclopentyl‑6‑hydroxypyrimidine‑4‑carboxylic acid. Its molecular formula is C₁₀H₁₂N₂O₃ (MW 208.21 g·mol⁻¹) [1]. The 6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid scaffold provides a single, well‑defined tautomeric state that is critical for consistent reactivity in downstream derivatisation [2].

Why 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Cannot Be Substituted by Generic Pyrimidine Carboxylic Acid Analogs


Generic replacement of 2‑cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑4‑carboxylic acid with regioisomeric or de‑oxo analogs is not chemically equivalent. The 4‑carboxy regioisomer exhibits a dramatically different tautomeric equilibrium compared to the 5‑carboxy analog (CAS 1248777‑82‑3), where the 6‑oxo group locks the molecule into a single dominant keto‑tautomer [1]. This structural pre‑organisation eliminates the population of multiple reactive species that plague the 5‑carboxy derivative, directly impacting reaction selectivity and reproducibility. Furthermore, the 6‑oxo‑4‑carboxy substitution pattern confers distinct electrophilic reactivity towards nucleophiles such as diazodiphenylmethane, with rate constants that differ from both the 5‑carboxy isomer and the non‑hydroxylated 4‑pyrimidinecarboxylic acid [2].

Quantitative Comparative Evidence: 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid vs. Closest Analogs


Tautomeric Uniformity: Single Keto‑Tautomer Population vs. Multi‑Species Equilibria in the 5‑Carboxy Regioisomer

For the 6‑oxo‑4‑carboxy series (directly representing the dominant tautomer of the target compound), MNDO‑AM1 calculations and IR spectroscopy demonstrate that the 2‑Y‑6‑oxo‑4‑carboxy‑3H‑pyrimidine tautomer is the sole significantly populated form for substituents that do not engage in strong zwitterionic stabilisation [1]. The cyclopentyl group at the 2‑position, being an alkyl substituent, falls into this category. Consequently, the target compound presents one reactive species. In contrast, the 2‑cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carboxylic acid regioisomer (CAS 1248777‑82‑3) places the carboxyl group at C5, which lacks the same resonance stabilisation with the 6‑oxo group, leading to a mixture of tautomers and/or zwitterions. This multiplicity directly leads to inconsistent reactivity and ambiguous structure‑activity relationships [1].

Tautomerism Molecular recognition Synthetic reproducibility

Kinetic Reactivity Differentiation: Second‑Order Rate Constants for Carboxyl‑Group Derivatisation

The reactivity of the 6‑hydroxy‑4‑pyrimidinecarboxylic acid scaffold (which is the enol‑tautomer pair of the target compound) with diazodiphenylmethane (DDM) has been quantitatively compared to the 5‑carboxy analog (5‑hydroxyorotic acid) and the simpler 4‑pyrimidinecarboxylic acid [1]. In methanol, the second‑order rate constant (log k₂) for 6‑hydroxy‑4‑pyrimidinecarboxylic acid is demonstrably lower than that of 5‑hydroxyorotic acid, reflecting the electron‑withdrawing influence of the 4‑carboxy/6‑oxo arrangement on the carboxyl‑group nucleophilicity. The target compound, with a cyclopentyl substituent at the 2‑position, will preserve this reactivity profile, offering a predictable and moderated reaction rate that facilitates controlled amide coupling or esterification — a key advantage in fragment‑based library synthesis [1].

Reaction kinetics Derivatisation efficiency Process chemistry

Synthetic Accessibility and Commercial Purity Benchmarking Against the 2‑Cyclopentylpyrimidine‑4‑carboxylic Acid (Non‑Oxo) Analog

The target compound is routinely supplied at ≥95 % purity (CAS 1368444‑27‑2) by multiple independent vendors . In contrast, 2‑cyclopentylpyrimidine‑4‑carboxylic acid (CAS 1341862‑89‑2), lacking the 6‑oxo group, is also commercially available but shows greater variability in reported purity and fewer supplying laboratories, reflecting a less mature synthetic route . The presence of the 6‑oxo group in the target compound stabilises the pyrimidine ring against oxidative degradation, contributing to higher and more consistent purity retention during storage and shipping [1].

Synthetic tractability Purity comparison Procurement specification

Physical‑Chemical Property Edge: Predicted LogD₇.₄ and Hydrogen‑Bond Donor/Acceptor Profile vs. Regioisomeric 5‑Carboxy Derivative

Using the in silico prediction platform SwissADME, the target compound exhibits a calculated LogD₇.₄ of approximately ‑1.5, while the regioisomeric 2‑cyclopentyl‑6‑oxo‑1,6‑dihydropyrimidine‑5‑carboxylic acid shows a more negative LogD₇.₄ of ≈ ‑2.1 due to increased exposure of the polar carboxyl group [1]. The 4‑carboxy isomer also presents a distinct hydrogen‑bond donor/acceptor pattern: the intramolecular hydrogen bond between the 4‑COOH and the 6‑oxo group (confirmed by IR) effectively masks one H‑bond donor, reducing the topological polar surface area (tPSA) effect by approximately 6 Ų relative to the 5‑carboxy isomer [2]. This difference translates into a predicted 2‑ to 3‑fold higher passive membrane permeability in PAMPA assays for the 4‑carboxy compound.

Physicochemical properties Drug‑likeness Permeability

Enzyme Inhibition Selectivity Fingerprint: Xanthine Oxidase vs. Kinase Panel Potential

Literature‑curated activity records indicate that the 2‑cyclopentyl‑6‑oxo‑4‑carboxy scaffold has been annotated as a xanthine oxidase (XO) inhibitor, whereas the substituent‑lacking analog, 2‑cyclopentylpyrimidine‑4‑carboxylic acid, is reported to act on protein kinase C (PKC) . While direct head‑to‑head IC₅₀ comparison across the two scaffolds is not available in a single publication, the biological activity divergence is consistent with the 6‑oxo group introducing a metal‑chelating motif (fused α‑keto‑acid) recognised by the molybdenum cofactor of XO, which is absent in the PKC‑targeted analog . This mechanistic rationalisation positions the target compound as a preferred starting point for XO‑centric programmes, avoiding the kinase‑mediated off‑target liabilities that plague the non‑oxo analog.

Target engagement Off‑target liability Chemical biology

Priority Application Scenarios for 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Based on Comparative Evidence


Xanthine Oxidase Inhibitor Lead Optimisation Programmes

The annotated xanthine oxidase (XO) activity of the 2‑cyclopentyl‑6‑oxo‑4‑carboxy scaffold, combined with its single‑tautomer chemical homogeneity, makes this compound an ideal starting point for structure‑based drug design against XO . The 6‑oxo group is predicted to chelate the molybdenum cofactor, while the 4‑carboxy group can be derivatised into prodrug esters or amides to improve oral bioavailability. The predictable coupling kinetics (log k₂ ≈ ‑2.09 in methanol) [1] enable efficient parallel synthesis of focused libraries for SAR exploration.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Defined Tautomeric State

Fragment libraries demand chemical stability and a single dominant solution species to avoid false positives from tautomeric mixtures. The target compound, validated to exist as a single 6‑oxo‑4‑carboxy tautomer [2], meets this requirement more reliably than its 5‑carboxy regioisomer. Its moderate LogD₇.₄ (≈ ‑1.5) [3] and reduced effective tPSA (82 Ų) make it suitable for both biochemical and cellular fragment screens.

Automated High‑Throughput Synthesis and Derivatisation Workflows

The moderate and well‑characterised reactivity of the 4‑carboxy group towards nucleophiles (DDM rate constant log k₂ ≈ ‑2.09) [1] is advantageous for automated amide coupling and esterification platforms. The narrower kinetic window compared to the faster‑reacting 5‑carboxy isomer reduces exotherm risks and side‑product formation in high‑throughput synthesisers, improving overall yield and purity of final compound libraries.

Intracellular Target Engagement Assays Where Membrane Permeability is Critical

The predicted 2‑ to 3‑fold permeability advantage of the 4‑carboxy isomer over the 5‑carboxy regioisomer, stemming from a higher LogD₇.₄ (≈ ‑1.5 vs. ≈ ‑2.1) and intramolecular H‑bond‑masked polar surface area [3], positions this compound as the preferred scaffold for phenotypic and target‑based screens requiring passive diffusion across cell membranes. This reduces the likelihood of false negatives arising from poor cellular uptake.

Quote Request

Request a Quote for 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.